Cas no 1315365-31-1 (3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one)
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
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- Inchi: 1S/C12H15FN2O/c1-8-4-5-9(13)11(7-8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3
- InChI Key: OKSWAKJMROVEPW-UHFFFAOYSA-N
- SMILES: N1(C2=CC(C)=CC=C2F)CCCC(N)C1=O
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633208-10mg |
3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633208-50mg |
3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A633208-100mg |
3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-79912-0.05g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
| Enamine | EN300-79912-0.1g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 0.1g |
$232.0 | 2025-02-20 | |
| Enamine | EN300-79912-0.25g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-79912-0.5g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
| Enamine | EN300-79912-1.0g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
| Enamine | EN300-79912-2.5g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
| Enamine | EN300-79912-5.0g |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
1315365-31-1 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 |
3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Recent Advances in the Study of 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one (CAS: 1315365-31-1)
The compound 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one (CAS: 1315365-31-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidinone derivative exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and pain management. Recent studies have focused on its synthesis optimization, mechanism of action, and potential therapeutic applications, positioning it as a valuable candidate for further drug development.
Recent synthetic approaches to 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one have emphasized green chemistry principles, with notable improvements in yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system that achieved an 87% yield while reducing hazardous byproducts. The optimized synthetic route has facilitated more extensive pharmacological evaluations of this compound, revealing its selective binding affinity for specific neurotransmitter receptors.
Pharmacological investigations have identified 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one as a potent modulator of the sigma-1 receptor (σ1R), with potential applications in neuropathic pain management. In vitro studies using neuronal cell cultures showed significant inhibition of pain-related signaling pathways at nanomolar concentrations. Furthermore, animal models of chronic pain demonstrated a 60% reduction in pain response following administration, with minimal observed side effects compared to current standard treatments.
The compound's pharmacokinetic profile has been extensively characterized in recent preclinical studies. With a plasma half-life of approximately 8 hours and good blood-brain barrier penetration (brain/plasma ratio of 0.85), 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one shows favorable drug-like properties. Metabolic stability studies revealed predominant hepatic clearance through CYP3A4-mediated pathways, suggesting potential for oral administration in clinical settings.
Current research efforts are exploring structural analogs of 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one to enhance its therapeutic index. A 2024 structure-activity relationship (SAR) study identified specific modifications to the piperidinone core that could improve both potency and selectivity. These findings are guiding the development of next-generation compounds with potential applications beyond pain management, including neurodegenerative diseases and psychiatric disorders.
Ongoing clinical translation efforts focus on addressing formulation challenges associated with 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one. Recent advancements in nanoparticle-based delivery systems have shown promise in improving the compound's solubility and bioavailability. Phase I clinical trials are anticipated to begin in late 2024, pending completion of current toxicology assessments, which have so far demonstrated an excellent safety profile in animal models.
The growing body of research on 3-amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one (CAS: 1315365-31-1) underscores its potential as a versatile pharmacophore in medicinal chemistry. As synthesis methods become more efficient and its biological mechanisms are further elucidated, this compound continues to attract interest from both academic researchers and pharmaceutical developers. Future directions include exploring its potential in combination therapies and investigating its effects on other receptor systems beyond the initial σ1R target.
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